3-Aminopropan-1-ol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 3-aminopropan-1-ol hydrochloride involves multiple steps, starting from different precursors based on the desired end product. For example, 3-amino-3-vinylpropanoic acid hydrochloride can be obtained from 4-acetoxyazetidin-2-one in three steps, showcasing the compound's versatility in synthetic chemistry (Cheung & Shoolingin‐Jordan, 1997). Additionally, microwave-assisted ring opening of epoxides has been identified as a general route for synthesizing 1-aminopropan-2-ols, demonstrating an efficient and rapid synthesis method for related compounds (Robin et al., 2007).
Molecular Structure Analysis
The molecular structure of 3-aminopropan-1-ol hydrochloride has been elucidated using techniques like single-crystal X-ray diffraction, revealing its extended conformation in the crystalline state. This conformation differs from the pseudo-ring conformers present in gaseous and liquid states, highlighting the molecule's structural flexibility and the impact of intramolecular hydrogen bonds (Gajda & Katrusiak, 2008).
Chemical Reactions and Properties
3-Aminopropan-1-ol hydrochloride participates in various chemical reactions, showcasing its reactivity and utility in synthesizing diverse compounds. For instance, it has been used in the synthesis of potent inhibitors for enzymes involved in polyamine biosynthesis, indicating its significance in biochemical research (Khomutov et al., 1985).
Physical Properties Analysis
The physical properties of 3-aminopropan-1-ol hydrochloride, such as its freezing pressure and crystalline structure, have been studied to understand its behavior under different conditions. These studies provide insights into the compound's stability and reactivity, which are crucial for its application in various chemical syntheses (Gajda & Katrusiak, 2008).
Chemical Properties Analysis
The chemical properties of 3-aminopropan-1-ol hydrochloride, including its reactivity with different reagents and its role as a precursor in synthesizing biologically active molecules, highlight its importance in medicinal chemistry and drug design. The compound's involvement in forming complexes and its inhibitory effects on specific enzymes exemplify its diverse chemical functionality (Khomutov et al., 1985).
Scientific Research Applications
Production of Anionic Emulsifiers
- Application Summary: 3-Aminopropan-1-ol hydrochloride is used in the production of anionic emulsifiers .
Production of Nonionic Polyethylene Emulsions
- Application Summary: This compound is also used in the production of nonionic polyethylene emulsions .
Textile Resins
- Application Summary: The salts of 3-Aminopropan-1-ol, such as its hydrochloride, nitrate, sulfate, and phosphate forms, are used for the balanced curing action with selected textile resins .
Preparation of Beta-Lactam Antibiotics
- Application Summary: 3-Aminopropan-1-ol is used as a starting material in the preparation of beta-lactam antibiotics .
Humectants for Foods and Cosmetics
- Application Summary: 3-Aminopropan-1-ol is used in the preparation of humectants for foods and cosmetics .
Corrosion Inhibitor
Water Treatment
Metal Treatment
Absorption of Carbon Dioxide Gas
Molecular Linker
Preparation of Polyurethanes
Preparation of Poly (propyl ether imine) Dendrimers
Safety And Hazards
3-Aminopropan-1-ol is moderately toxic by ingestion and skin contact. It is a severe skin and eye irritant. It is combustible when exposed to heat or flame and can react with oxidizing materials . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
3-aminopropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c4-2-1-3-5;/h5H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAJTMUAPNIDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162293 | |
Record name | 3-Aminopropan-1-ol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropan-1-ol hydrochloride | |
CAS RN |
14302-46-6 | |
Record name | 3-Amino-1-propanol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14302-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminopropan-1-ol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014302466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminopropan-1-ol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminopropan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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